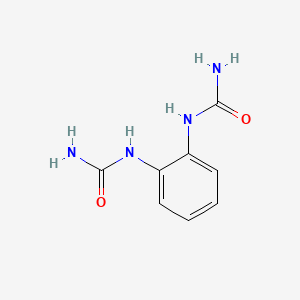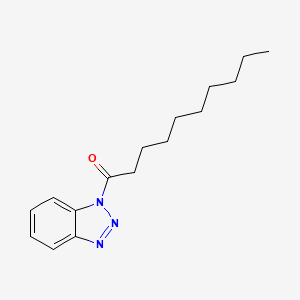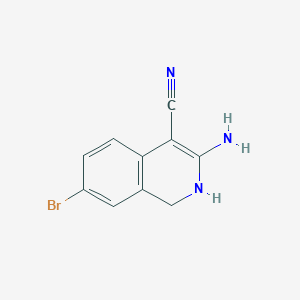
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H8BrN3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential use in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antibacterial activity by inhibiting the DNA gyrase enzyme, which is essential for bacterial DNA replication . The compound’s structure allows it to bind effectively to the enzyme’s active site, thereby preventing the bacteria from proliferating.
相似化合物的比较
Similar Compounds
3-Amino-1,2-dihydroisoquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-1,2-dihydroisoquinoline-4-carbonitrile: Lacks the amino group, which may influence its interaction with biological targets.
1,2,3,4-Tetrahydroisoquinoline: A fully saturated analog with different chemical properties and biological activities.
Uniqueness
3-Amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the presence of both the amino and bromo groups, which confer distinct reactivity and biological properties
属性
分子式 |
C10H8BrN3 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC 名称 |
3-amino-7-bromo-1,2-dihydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H8BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,14H,5,13H2 |
InChI 键 |
AAARUPFRLQCPCG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)C(=C(N1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


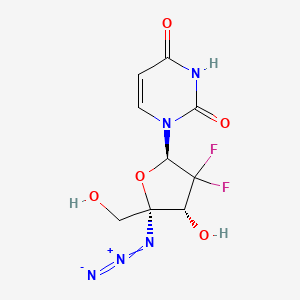
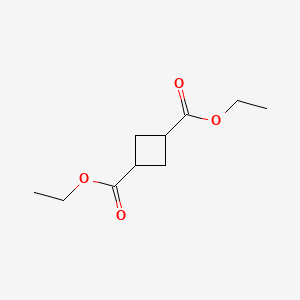
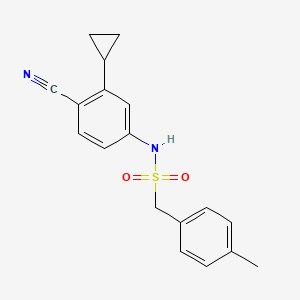
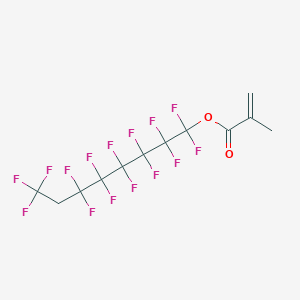
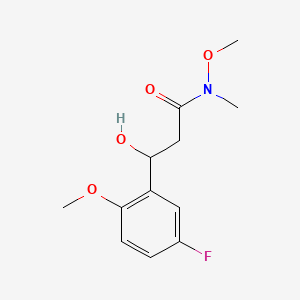
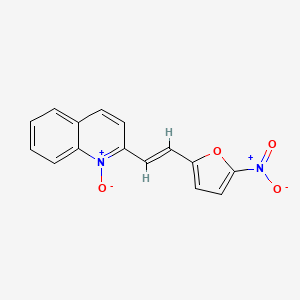
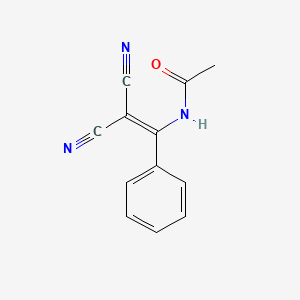
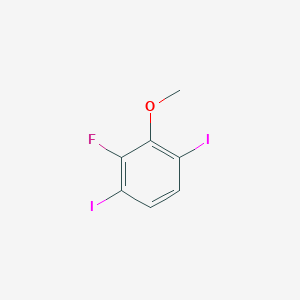
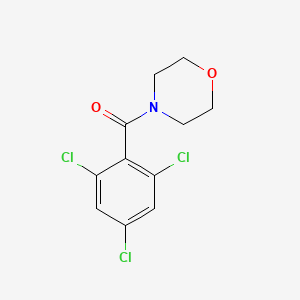

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
